RORgammat inhibitor 1

Description

RORgammat (Retinoic Acid Receptor-Related Orphan Receptor Gamma T) is a nuclear receptor critical for the differentiation and function of Th17 cells, which drive IL-17-mediated inflammation in autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease . RORgammat inhibitor 1 represents a class of small-molecule antagonists designed to suppress RORgammat-dependent transcriptional activity, thereby inhibiting Th17 cell polarization and IL-17 production. Preclinical studies highlight its efficacy in reducing disease severity in collagen-induced arthritis (CIA) and experimental autoimmune encephalomyelitis (EAE) models .

Properties

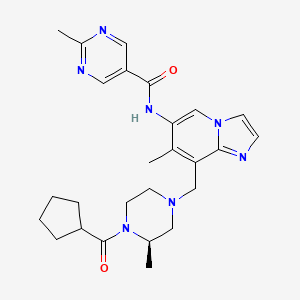

Molecular Formula |

C26H33N7O2 |

|---|---|

Molecular Weight |

475.6 g/mol |

IUPAC Name |

N-[8-[[(3R)-4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl]methyl]-7-methylimidazo[1,2-a]pyridin-6-yl]-2-methylpyrimidine-5-carboxamide |

InChI |

InChI=1S/C26H33N7O2/c1-17-14-31(10-11-33(17)26(35)20-6-4-5-7-20)15-22-18(2)23(16-32-9-8-27-24(22)32)30-25(34)21-12-28-19(3)29-13-21/h8-9,12-13,16-17,20H,4-7,10-11,14-15H2,1-3H3,(H,30,34)/t17-/m1/s1 |

InChI Key |

GMRCLEMCHGYDSY-QGZVFWFLSA-N |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)C2CCCC2)CC3=C(C(=CN4C3=NC=C4)NC(=O)C5=CN=C(N=C5)C)C |

Canonical SMILES |

CC1CN(CCN1C(=O)C2CCCC2)CC3=C(C(=CN4C3=NC=C4)NC(=O)C5=CN=C(N=C5)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of RORgammat inhibitors typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the structure of the inhibitor. For example, one common approach involves the use of fluorescence resonance energy transfer (FRET) assays to identify potential inhibitors, followed by molecular dynamics simulations to optimize their structures . Industrial production methods for these inhibitors often involve large-scale synthesis and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

RORgammat inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific structure of the inhibitor and the reaction conditions.

Scientific Research Applications

RORgammat inhibitors have a wide range of scientific research applications. In chemistry, they are used to study the structure and function of nuclear receptors and their role in gene regulation . In biology, these inhibitors are employed to investigate the differentiation and function of Th17 cells and their involvement in autoimmune diseases . In medicine, RORgammat inhibitors are being developed as potential therapies for autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis . Additionally, these inhibitors have shown promise in cancer treatment by modulating the immune response and inhibiting tumor growth .

Mechanism of Action

The mechanism of action of RORgammat inhibitors involves binding to the ligand-binding domain of the RORgammat receptor, thereby preventing the receptor from activating its target genes . This inhibition disrupts the differentiation of Th17 cells and the production of IL-17, leading to a reduction in inflammation and immune response . Molecular dynamics simulations have shown that the binding of RORgammat inhibitors stabilizes the receptor in an inactive conformation, preventing the recruitment of coactivators and the subsequent activation of target genes .

Comparison with Similar Compounds

Structural and Mechanistic Diversity

RORgammat inhibitors are categorized into distinct structural classes, each with unique binding modes and selectivity profiles:

Mechanistic Insights :

- RORgammat inhibitor 1 and VTP-43742 act as inverse agonists, stabilizing the receptor in an inactive conformation .

- In contrast, tertiary sulfonamides like RORγt-IN-1 disrupt co-activator recruitment, suppressing IL-17A/F expression in colitis models .

Efficacy in Disease Models

Notable Differences:

- This compound and VTP-43742 exhibit systemic efficacy, while GSK2981278 (topical) is restricted to localized applications .

Clinical Development Landscape

Competitive Insights :

- Over 30 companies are developing RORgammat modulators, with three antagonists in clinical trials as of 2016 .

Q & A

Q. What is the role of RORγt in Th17 cell differentiation, and how can its inhibition be experimentally validated?

RORγt is a nuclear receptor critical for Th17 cell differentiation, driving the transcription of IL-17 and IL-22. To validate inhibition, researchers can use RORγt inhibitors (e.g., RORγt-IN-1) in Th17-polarized T-cell cultures and measure IL-17/IL-22 via ELISA or intracellular staining with flow cytometry (e.g., AFKJS-9 antibody for RORγt isoform detection) . Knockout models (e.g., RORγt-deficient mice) further confirm functional roles in vivo .

Q. What are the most reliable in vivo and in vitro models for evaluating RORγt inhibitors in autoimmune diseases?

- In vivo : The IL-23 minicircle mouse model mimics rheumatoid arthritis (RA) pathology, showing inflammation, arthritis, and abnormal bone remodeling. RORγt inhibition reduces IL-17-driven pathology in this model .

- In vitro : Patient-derived synovial or entheseal tissue cultures from RA patients allow assessment of Th17-axis gene suppression (e.g., IL17A, IL22) post-inhibition .

Q. Which biomarkers are indicative of RORγt inhibitor efficacy in preclinical studies?

Key biomarkers include IL-17, IL-22, and tissue remodeling markers (e.g., MMP3, VEGF). In RA models, adiponectin and VEGF levels correlate with radiographic progression and can be quantified via qPCR or immunoassays .

Advanced Research Questions

Q. How can researchers resolve contradictions in RORγt inhibitor efficacy across autoimmune disease models?

Discrepancies may arise from model-specific immune microenvironments or genetic variability. To address this:

- Compare inhibitor pharmacokinetics and tissue penetration across models.

- Use multi-omics approaches (e.g., RNA-seq, ChIP-seq) to map RORγt-dependent pathways in divergent models .

- Validate findings in humanized mouse models or patient-derived organoids .

Q. What methodological approaches optimize RORγt inhibitor selectivity against related nuclear receptors (e.g., RORα)?

- Structure-guided design : Use X-ray crystallography of RORγt ligand-binding domains to identify isoform-specific binding pockets .

- Functional assays : Screen inhibitors against RORα/γ reporter cell lines to assess cross-reactivity .

- Virtual screening : Prioritize compounds with high predicted binding affinity for RORγt using molecular docking (e.g., derivatives of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide) .

Q. How do RORγt inhibitors modulate the Th17 transcriptional network at the epigenetic level?

RORγt inhibitors disrupt chromatin remodeling by reducing H3K4me3 (activation mark) at Th17 loci (e.g., Il17, Il22). Techniques like ChIP-seq can track histone modification changes, while single-cell RNA-seq reveals heterogeneity in Th17 cell responses post-inhibition .

Q. What strategies mitigate off-target effects of RORγt inhibitors in long-term studies?

- Conditional knockout models : Use Cre-lox systems to temporally control RORγt deletion in specific cell subsets .

- Dose-response profiling : Identify thresholds where therapeutic effects outweigh off-target impacts on γδ T cells or ILC3s .

- Metabolic tracing : Monitor fatty acid synthesis and mTOR activity, as RORγt inhibition may alter Treg/Th17 balance via lipid metabolism .

Data Contradiction Analysis

Q. Why do some studies report RORγt inhibitor failure in IL-23-independent inflammation?

IL-23 stabilizes Th17 cells but is dispensable for their initial differentiation. In IL-23-independent models (e.g., fungal infections), RORγt inhibition may require adjunct therapies targeting alternative pathways (e.g., TGF-β1 or HIF1α) .

Q. How does RORγt inhibition impact non-immune tissues (e.g., metabolic or neuronal systems)?

RORγt regulates circadian rhythm and lipid homeostasis. Off-target effects can be assessed via lipidomic profiling and behavioral assays in inhibitor-treated models .

Methodological Resources

- Flow cytometry : Use AFKJS-9 antibody (PerCP-eFluor™ 710) for intracellular RORγt detection in mouse/human cells .

- Transcriptional profiling : Combine ATAC-seq and RNA-seq to map RORγt-dependent chromatin accessibility .

- Preclinical validation : Prioritize models with humanized immune systems (e.g., NSG mice engrafted with patient T cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.